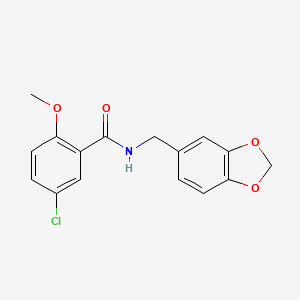![molecular formula C19H19ClN2O2 B5763914 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. CI-994 has been studied for its potential therapeutic applications in cancer treatment and other diseases.
Mechanism of Action
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide works by inhibiting HDACs, which leads to an increase in histone acetylation and changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites and reduce inflammation in animal models of sepsis. Additionally, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has been studied for its potential to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of these enzymes. However, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide can also have off-target effects on other proteins and enzymes, which can complicate data interpretation. Additionally, the synthesis of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide can be complex and time-consuming, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research on 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide. Additionally, further studies are needed to fully understand the mechanisms of action of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide and its potential therapeutic applications in other diseases beyond cancer. Finally, the use of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide in combination with other cancer treatments, such as immunotherapy, is an area of active research.
Synthesis Methods
The synthesis of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide involves several steps, including the reaction of 2-amino-N-isopropylbenzamide with acryloyl chloride and 2-chlorobenzaldehyde. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has been studied for its potential to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(2)21-19(24)15-8-4-6-10-17(15)22-18(23)12-11-14-7-3-5-9-16(14)20/h3-13H,1-2H3,(H,21,24)(H,22,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAPLPULRBSOEO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}-N-(propan-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5763879.png)

![2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763887.png)
![nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)

